8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a brominated derivative of tetrahydronaphthalen-1-amine and is often used in research settings for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Tetrahydronaphthalen-1-amine.
Substitution: Various substituted tetrahydronaphthalen-1-amine derivatives.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving receptor binding and neurotransmitter activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The bromine substituent plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity and interaction with biological targets, making it valuable for targeted research applications .
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5,9H,2,4,6,12H2;1H |
InChI Key |
ALBACQJJNPKADE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)N.Cl |
Origin of Product |
United States |
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